(1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid
Description
(1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a morpholine-4-carbonyl substituent at the 4-position of the cyclohexane ring. The stereochemistry (1r,4r) is critical for its molecular conformation and interactions. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, confers polarity and hydrogen-bonding capabilities, distinguishing it from other cyclohexanecarboxylic acid derivatives. This compound is hypothesized to serve as a key intermediate or pharmacophore in medicinal chemistry, particularly in enzyme inhibition or receptor modulation, though its specific applications require further exploration .
Properties
IUPAC Name |
4-(morpholine-4-carbonyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h9-10H,1-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZMORNJKYIHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with morpholine under specific conditions. One common method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of cyclohexanecarboxylic acid and the amine group of morpholine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid with structurally related cyclohexanecarboxylic acid derivatives:

Key Observations:
This may improve solubility but reduce membrane permeability . Aminomethyl (tranexamic acid) and 3,4-dihydroxy (DHCHC) substituents are critical for biological activity, suggesting that polar groups at the 4-position are pharmacologically advantageous .
Stereochemistry: The (1r,4r) configuration is shared with tranexamic acid, where stereochemistry is essential for binding to plasminogen and inhibiting fibrinolysis . This configuration may similarly optimize target interactions in the morpholine derivative.
Synthetic Applications: Compounds like trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid are used as intermediates in drug synthesis, whereas DHCHC is a biosynthetic precursor for immunosuppressants like rapamycin . The morpholine derivative’s synthesis likely requires specialized coupling reagents for amide bond formation .
Pharmacological and Biochemical Insights
- Tranexamic Acid: Binds to lysine sites on plasminogen, preventing fibrin degradation. Its (1r,4r) -aminomethyl group is sterically optimized for this interaction .
- DHCHC : Acts as a starter unit in rapamycin biosynthesis via the shikimate pathway. Its hydroxyl groups facilitate enzymatic processing .
Physicochemical Properties
- Molecular Weight : At 283.33 g/mol, the compound falls within the typical range for small-molecule drugs, though the morpholine group adds bulk compared to simpler derivatives like tranexamic acid (157.21 g/mol) .
Biological Activity
(1R,4R)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid is a compound characterized by its unique structure, which combines a morpholine ring with a cyclohexane backbone and a carboxylic acid functional group. This distinctive configuration allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Molecular Formula : C12H19N1O3
- CAS Number : 727737-10-2
This compound features:
- A cyclohexane ring.
- A morpholine moiety attached through a carbonyl group.
- A carboxylic acid group that enhances its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound may exert anti-inflammatory effects by inhibiting enzymes related to inflammatory processes. Additionally, it has been explored for potential anticancer properties through modulation of signaling pathways associated with cell proliferation and apoptosis.
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can reduce inflammation in various models, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death.
Case Studies
- In Vitro Studies : In a study involving human cancer cell lines, this compound demonstrated an IC50 value indicating significant cytotoxicity at low concentrations. This suggests its potential as an anticancer agent.
- Animal Models : In vivo studies using murine models have shown that administration of the compound results in reduced tumor growth rates compared to control groups. The tumor-to-blood ratio was significantly higher, indicating preferential accumulation in tumor tissues.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Morpholine | Morpholine | Basic analog lacking cyclohexane; limited biological activity |
| Cyclohexanecarboxylic Acid | Cyclohexanecarboxylic Acid | Exhibits weak anti-inflammatory properties |
| 4-(Morpholine-4-carbonyl)benzoic Acid | Benzoic Acid | Similar activity but less effective due to lack of cyclohexane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
